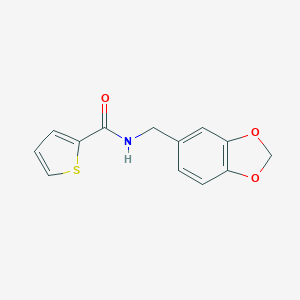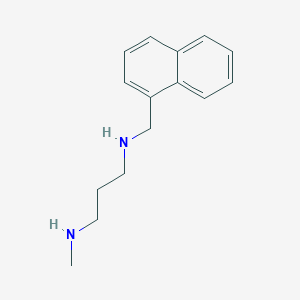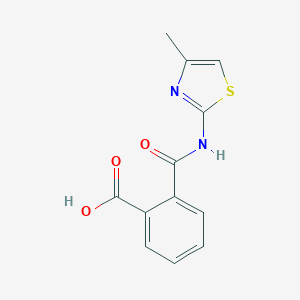
2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide is a chemical compound that has been used extensively in scientific research. It is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide is not fully understood. However, research has shown that the compound has the ability to inhibit the activity of certain enzymes, including carbonic anhydrase and histone deacetylase. This inhibition can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. The compound has been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been found to have an effect on the central nervous system, with research indicating that it may have potential as a treatment for neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide in lab experiments is its versatility. The compound has been used in a range of research applications, and its mechanism of action makes it a useful tool for studying a variety of biological processes. However, the compound's limitations include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are many future directions for research on 2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Additionally, researchers are exploring the use of this compound in the treatment of neurological disorders and other diseases. Finally, there is ongoing research into the compound's potential as a tool for studying various biological processes.
Synthesis Methods
The synthesis of 2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide involves a multi-step reaction process. The first step involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with propylamine in the presence of a base. This reaction results in the formation of this compound.
Scientific Research Applications
2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide has been used in a variety of scientific research applications. One of the most significant applications is in the field of medicinal chemistry. Researchers have studied the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, this compound has been used in the development of new drugs and drug delivery systems.
properties
Molecular Formula |
C11H16BrNO2S |
|---|---|
Molecular Weight |
306.22 g/mol |
IUPAC Name |
2-bromo-4,5-dimethyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-5-13-16(14,15)11-7-9(3)8(2)6-10(11)12/h6-7,13H,4-5H2,1-3H3 |
InChI Key |
XCCAECZRXPYNMX-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)


![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)




![4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B225413.png)
![4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B225415.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225419.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225420.png)
